![molecular formula C23H33NO4 B14233865 N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-94-4](/img/structure/B14233865.png)
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound with a complex structure that includes a dodeca-2,4-dienoyl chain attached to a D-tyrosine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps. One common method includes:
Acyliminium Ion Allylation Reaction: This step involves the formation of an acyliminium ion, which is then subjected to allylation using a Lewis acid catalyst.
Mitsunobu Reaction: This reaction is used to introduce the dodeca-2,4-dienoyl chain onto the D-tyrosine residue.
Pd-Mediated Stille-Kelly Intramolecular Cross Coupling: This step involves the coupling of the intermediate products to form the desired compound.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the reduction and cyclization of the intermediate to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dodeca-2,4-dienoyl chain.
Reduction: Reduced forms of the dodeca-2,4-dienoyl chain.
Substitution: Substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Interacting with DNA/RNA: The compound can interact with genetic material, influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar structure but with L-tyrosine instead of D-tyrosine.
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific configuration and the presence of the dodeca-2,4-dienoyl chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
823195-94-4 |
|---|---|
Fórmula molecular |
C23H33NO4 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(6R)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21-/m1/s1 |
Clave InChI |
TVFBRUKGDMJDMC-DYESRHJHSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
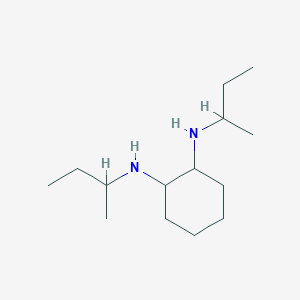
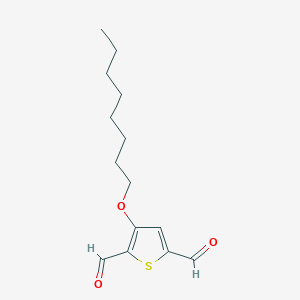
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
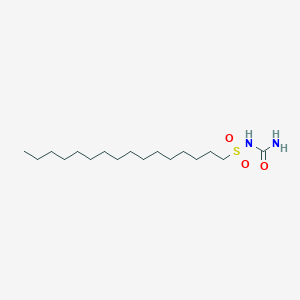

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
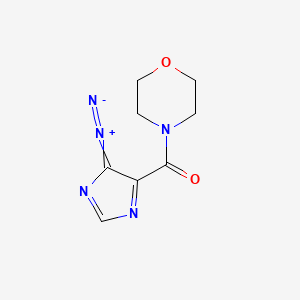
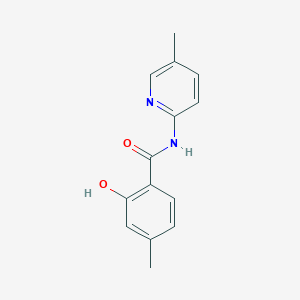
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
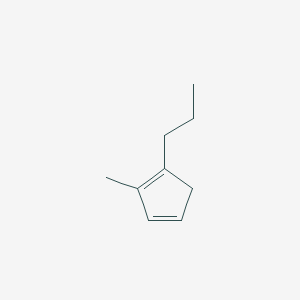
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
